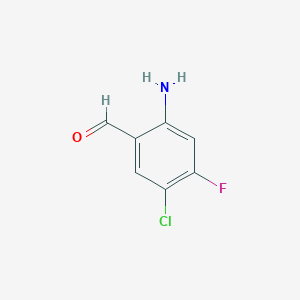

2-Amino-5-chloro-4-fluorobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Amino-5-chloro-4-fluorobenzaldehyde” is a chemical compound with the CAS Number: 1602624-87-2 . It has a molecular weight of 173.57 . It appears as a light yellow to yellow powder or crystals .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C7H5ClFNO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2 .Physical And Chemical Properties Analysis

“this compound” is a light yellow to yellow powder or crystals .Mechanism of Action

Target of Action

It is known that fluorobenzaldehydes, a group to which this compound belongs, can be used to make a variety of schiff base compounds through a condensation reaction . These Schiff base compounds have been found to exhibit antimicrobial properties .

Mode of Action

It’s known that the aldehyde group in fluorobenzaldehydes can react with amines to form schiff bases . This reaction could potentially alter the function of target proteins, leading to the observed antimicrobial effects .

Biochemical Pathways

The formation of schiff bases can interfere with essential biochemical processes in microbes, leading to their death .

Result of Action

The formation of schiff bases can potentially disrupt the normal functioning of microbial cells, leading to their death .

Action Environment

It’s known that the compound should be stored in a refrigerator and shipped at room temperature . This suggests that temperature could potentially affect its stability.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Amino-5-chloro-4-fluorobenzaldehyde in laboratory experiments include its low cost, availability, and ease of synthesis. Additionally, it is relatively non-toxic and can be used in a variety of reactions. The main limitation of using this compound is that it is not very stable and must be handled with care.

Future Directions

Future research on 2-Amino-5-chloro-4-fluorobenzaldehyde could focus on its potential applications in medicine, such as its use as an antifungal agent or its potential use as an analgesic. Additionally, further research could be done on its mechanism of action, as well as its biochemical and physiological effects. Furthermore, research could be done to improve the synthesis of this compound and to develop new methods of synthesis. Finally, research could be done to explore the potential uses of this compound in other fields, such as the synthesis of polymers or dyes.

Synthesis Methods

2-Amino-5-chloro-4-fluorobenzaldehyde can be synthesized by a variety of methods. One of the most common methods is the reaction of 2-chloro-4-fluorobenzaldehyde with ammonia in the presence of a catalyst, such as zinc chloride. The reaction is carried out at temperatures ranging from 40 to 60°C for several hours. The product is then purified by recrystallization from an appropriate solvent.

Scientific Research Applications

2-Amino-5-chloro-4-fluorobenzaldehyde is used in a variety of scientific research applications, including the synthesis of drugs and other compounds. It is also used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. Additionally, it is used in the synthesis of polymers, dyes, and other materials.

Safety and Hazards

The compound has been classified with the hazard statements H302, H312, H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

2-amino-5-chloro-4-fluorobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZKIKDYHUPMON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2385968.png)

![2-(2-Methoxyphenyl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2385973.png)

![7-Ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2385977.png)

![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2385979.png)

![Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-4-methylpiperidine-1-carboxylate](/img/structure/B2385983.png)

![4-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2385987.png)

![5-methyl-3-(4-methylphenyl)-N-1-naphthyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2385988.png)

![7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2385989.png)

![Methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2385990.png)